Oxazole, 2-(bromomethyl)-4,5-dihydro-4,4-dimethyl-
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Overview
Description
Oxazole, 2-(bromomethyl)-4,5-dihydro-4,4-dimethyl- is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of a bromomethyl group at the second position and two methyl groups at the fourth position, making it a unique derivative of oxazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 2-(bromomethyl)-4,5-dihydro-4,4-dimethyl- can be achieved through various methods. One common approach involves the reaction of vinyl azides with bromoacetyl bromide to produce 2-(bromomethyl)oxazoles . This method is efficient and can be carried out in a continuous-flow process, making it suitable for industrial production.
Another method involves the Fischer oxazole synthesis, where cyanohydrins and aldehydes react in the presence of anhydrous hydrochloric acid . This reaction forms the oxazole ring through a dehydration process.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 2-(bromomethyl)-4,5-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used in free radical bromination reactions.
Dimethylformamide (DMF): Utilized in formylation reactions to produce 2-formyloxazole.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted oxazoles, while oxidation reactions may produce oxazole derivatives with different functional groups.
Scientific Research Applications
Oxazole, 2-(bromomethyl)-4,5-dihydro-4,4-dimethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex oxazole derivatives.
Biology and Medicine: Oxazole derivatives are known for their biological activities, including antibacterial, antifungal, and anticancer properties. This compound can be used in the development of new pharmaceuticals.
Industry: Employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Oxazole, 2-(bromomethyl)-4,5-dihydro-4,4-dimethyl- involves its interaction with molecular targets through various pathways. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities . The oxazole ring itself can undergo electrophilic aromatic substitution, contributing to its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Aminooxazole: Contains a primary amine group and participates in reactions like protonation, acylation, and alkylation.
2-(Azidomethyl)oxazole: Synthesized from vinyl azides and bromoacetyl bromide.
Uniqueness
Oxazole, 2-(bromomethyl)-4,5-dihydro-4,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in various fields. Its bromomethyl group allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(bromomethyl)-4,4-dimethyl-5H-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c1-6(2)4-9-5(3-7)8-6/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRWRNUNUFJJIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)CBr)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434478 |
Source
|
Record name | Oxazole, 2-(bromomethyl)-4,5-dihydro-4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88677-00-3 |
Source
|
Record name | Oxazole, 2-(bromomethyl)-4,5-dihydro-4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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